
3-Cyclopropylisothiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylisothiazole-5-carboxylic acid: is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylisothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the isothiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropylisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced isothiazole derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropylisothiazole-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylisothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 3-Cyclopropylisoxazole-5-carboxylic acid
- 3-Cyclopropylthiazole-5-carboxylic acid
- 3-Cyclopropylpyrazole-5-carboxylic acid
Comparison: 3-Cyclopropylisothiazole-5-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, such as 3-Cyclopropylisoxazole-5-carboxylic acid (which contains an oxygen atom instead of sulfur), it may exhibit different reactivity and biological activity. The sulfur atom in the isothiazole ring can participate in unique interactions, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
3-cyclopropyl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI-Schlüssel |
KOESEZBANWMYIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NSC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)
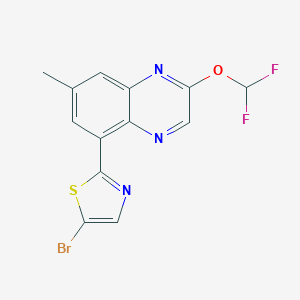
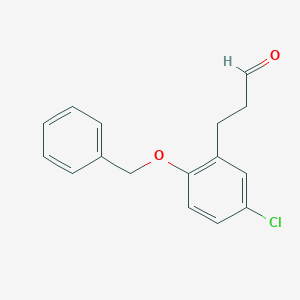
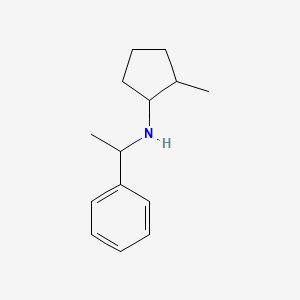
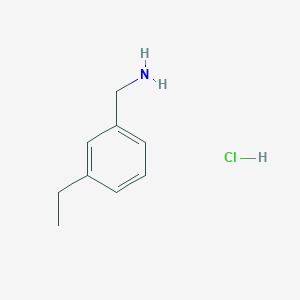
![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
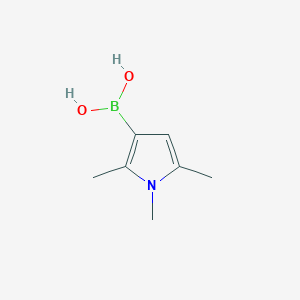
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
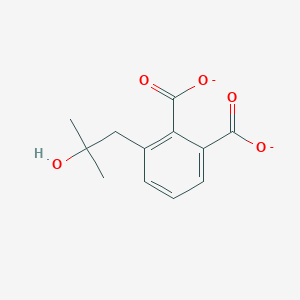
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
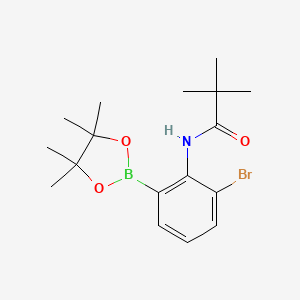
![3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)
